molecular formula C7H5F3O B045071 3-(Trifluoromethyl)phenol CAS No. 98-17-9

3-(Trifluoromethyl)phenol

Cat. No. B045071
CAS RN: 98-17-9
M. Wt: 162.11 g/mol
InChI Key: UGEJOEBBMPOJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-(Trifluoromethyl)phenol, a critical intermediate in medicine and pesticide synthesis, can be synthesized from trifluoromethyl benzene through a series of steps including nitration, reduction, diazotization, and hydrolysis. This synthesis pathway has been optimized for improved yield and purity (Zhang Zhi-hai, 2010). Another approach involves the [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones, providing a versatile method to access functionalized 3-(trifluoromethyl)phenols (C. Mamat et al., 2008).

Molecular Structure Analysis

The molecular structure of a compound related to 3-(trifluoromethyl)phenol, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, has been thoroughly analyzed through various techniques including IR, UV–vis spectroscopy, and X-ray single-crystal determination. This analysis provides insight into the atomic arrangement and bonding within the molecule (M. A. Hasan & Mona A. Shalaby, 2016).

Chemical Reactions and Properties

3-(Trifluoromethyl)phenol participates in various chemical reactions including silver-mediated oxidative trifluoromethylation, which allows for the synthesis of aryl trifluoromethyl ethers from unprotected phenols (Jian-Bo Liu et al., 2015). Another reaction is the benzylic C-H trifluoromethylation of phenol derivatives, demonstrating the versatility of phenol derivatives in synthesizing compounds with potential applications in pharmaceuticals (H. Egami et al., 2015).

Physical Properties Analysis

Vibrational spectroscopy and quantum chemical calculations have been used to investigate the molecular geometry and vibrations of 3-trifluoromethylphenol, indicating the conformer preferences and providing detailed insights into its physical properties (A. Kovács, 2003).

Chemical Properties Analysis

The chemical properties of 3-(trifluoromethyl)phenol and related compounds have been explored through various syntheses and characterizations. The synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one highlights the influence of Lewis acid on product distribution, showcasing the chemical versatility of trifluoromethylated compounds (A. Bunescu et al., 2009).

Scientific Research Applications

  • Catalysis : An air-stable titanium triflate, supported by a C3-symmetric amine tris(phenolate) ligand, was identified as an excellent catalyst for formal aza-Diels-Alder reactions (Bull et al., 2003).

  • Pharmaceutical and Bio-relevant Compounds : Nickel-mediated trifluoromethylation of phenol derivatives with trimethyl(trifluoromethyl)silane (TMSCF3) provides a practical method for converting inert electrophiles into trifluoromethylated arenes. This process has potential applications in pharmaceuticals and bio-relevant compounds (Hu et al., 2020).

  • Medicine and Pesticide Production : The improved synthesis of 3-trifluoromethyl phenol from trifluoromethyl benzene enhances yield and purity, making it a valuable intermediate in the production of medicines and pesticides (Zhang, 2010).

  • Synthesis of Aryl Trifluoromethyl Ethers : Silver-mediated oxidative trifluoromethylation efficiently synthesizes a wide range of aryl trifluoromethyl ethers from simple phenols. These ethers have potential applications in pharmaceuticals, agrochemicals, and materials (Liu et al., 2015).

  • Novel Synthetic Pathways in Chemistry : The synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile and its synergistic effect with sugar azide opens new pathways in chemistry (Hasan & Shalaby, 2016).

  • Epoxydation Catalysts : Vanadium(III) and vanadium(V) amine tris(phenolate) complexes show promise as catalysts for the epoxidation of olefins (Groysman et al., 2005).

  • Biocatalytic Trifluoromethylation : Laccase-catalyzed trifluoromethylation enables access to trifluoromethyl-substituted phenols under mild conditions, offering potential for the development of advanced materials, polymers, and pharmaceuticals (Simon et al., 2016).

Safety And Hazards

3-(Trifluoromethyl)phenol is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . It is also combustible, and its containers may explode when heated . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJOEBBMPOJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052658
Record name 3-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Trifluoromethyl)phenol

CAS RN

98-17-9
Record name 3-(Trifluoromethyl)phenol
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Record name 3-trifluoromethylphenol
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Record name 3-(Trifluoromethyl)phenol
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Record name Phenol, 3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
Discussion A study has been made of the bromination of 3-(trifluoromethyl)-phenol, both in carbon tetra-chloride and bromine water. Since 3-(trifluoromethyl)-phenol is relatively …
Number of citations: 5 pubs.acs.org
J Quintana, A Hernández, F Ventura, R Devesa… - … Science and Pollution …, 2019 - Springer
A study of organic compounds that caused a serious taste and odor episode of water supply in two residential areas in Catalonia (NE Spain) was carried out. Sweet and paint/solvent …
Number of citations: 2 link.springer.com
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
M Hauptschein, AJ Saggiomo… - Journal of the American …, 1955 - ACS Publications
… The carboxylation of 4-amino-3-trifluoromethylphenol, prepared by the reductive cleavage of 2(2-trifluoromethyl-4-hydroxy-l-phenylazo)-benzoic acid, was studied next. …
Number of citations: 10 pubs.acs.org
DA Ellis, SA Mabury - Environmental science & technology, 2000 - ACS Publications
The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) is added annually to the Great Lakes (approximately 50 000 kg/y), with treatment concentrations varying from 1 to 14 mg/L at source…
Number of citations: 78 pubs.acs.org
C Mamat, T Pundt, TH Tam Dang, R Klassen, H Reinke… - 2008 - Wiley Online Library
Functionalized 3‐(trifluoromethyl)phenols were prepared by formal [3+3] cyclization of 1,3‐bis(silyl enol ethers) with readily available open‐chained and cyclic α,β‐unsaturated …
AE Feiring - The Journal of Organic Chemistry, 1979 - ACS Publications
Aryl trifluoromethyl ethers can be prepared by reacting selected phenols with carbon tetrachloride and hydrogen fluoride. Under certain conditions, substantial yields of the …
Number of citations: 148 pubs.acs.org
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
An extensive survey of the literature13 reveals that little has been reported on Claisen rearrangement of negatively meta-substituted allyl phenyl ethers. The purpose of the investigation …
Number of citations: 12 pubs.acs.org
MY Liu, DQ Shi - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
In order to find novel bleaching herbicide lead compounds , a series of novel 3‐aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles were designed and synthesized by the …
Number of citations: 11 onlinelibrary.wiley.com
RN Fathulla, AR Conteh, AI Pogosyan - 1995 - osti.gov
Aerobic and anaerobic aquatic metabolism of {sup 14}C-3-trifluoromethyl-4-nitrophenol ({sup 14}C-TFM) in lake water and sediment samples from Black River, Michigan, was …
Number of citations: 1 www.osti.gov

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